molecular formula C16H18ClN5 B12204650 5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12204650
M. Wt: 315.80 g/mol
InChI Key: KPAJTLQRDSRFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a tert-butyl group at position 5, a 4-chlorophenyl substituent at position 3, and a hydrazinyl group at position 5. These substituents enhance its pharmacological and pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C16H18ClN5/c1-16(2,3)13-8-14(21-18)22-15(20-13)12(9-19-22)10-4-6-11(17)7-5-10/h4-9,21H,18H2,1-3H3

InChI Key

KPAJTLQRDSRFPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted pyrazoles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N-(4-Chlorophenyl)- vs. N-Phenyl-Pyrazolo[1,5-a]pyrimidine Derivatives

Key analogs include 12a (N-phenyl) and 12b (N-(4-chlorophenyl)) derivatives. The 4-chlorophenyl group in 12b significantly improves therapeutic and safety profiles:

  • Therapeutic Index (TI):
Compound TI (A549 Lung Cancer) TI (Caco-2 Colon Cancer)
12b 7.52 10.24
12a 2.42 2.67
Doxorubicin 2.42 2.67

12b exhibits a 3–4× higher TI than 12a and doxorubicin, indicating superior selectivity for cancer cells over normal cells .

  • Toxicity and Mutagenicity: 12b: Non-mutagenic, non-carcinogenic, and genetically safe. 12a: Mutagenic and carcinogenic due to unsubstituted phenyl groups .

Substituent Effects on Pharmacokinetics

  • Blood Clearance and Tumor Uptake: Radiolabeled analogs like 2-[18F]fluoroethylaminopyrazolo[1,5-a]pyrimidine and 2-[18F]-fluoro-4-nitrobenzamideopyrazolo[1,5-a]pyrimidine show divergent behaviors: Parameter Fluoroethylamino Derivative Fluoro-4-nitrobenzamide Derivative Blood Clearance (120 min) Slow Fast Tumor Retention High Low The hydrazinyl group in the target compound may mimic the fluoroethylamino derivative’s slow clearance, enhancing tumor visualization .

Functional Comparisons: Pharmacological Activities

Anti-Arthritic and Anti-Inflammatory Activity

  • Proteinase Inhibition:

    Compound Proteinase Denaturation Inhibition (%) Proteinase Activity Inhibition (%)
    12b 17.55 ± 0.04 16.25 ± 0.04
    12a 16.24 ± 0.04 14.91 ± 0.03
    Diclofenac 49.33 ± 0.11 41.88 ± 0.09

    The 4-chlorophenyl group in 12b enhances anti-arthritic activity, though it remains less potent than diclofenac .

Metabolic Enzyme Inhibition

Antioxidant Activity

  • Total Antioxidant Capacity (TAC):

    Compound TAC (mg gallic acid/g) ABTS Radical Scavenging (%)
    12b 31.27 ± 0.07 28.23 ± 0.06
    12a 30.58 ± 0.07 27.91 ± 0.02

    The 4-chlorophenyl group marginally enhances antioxidant capacity .

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis of the Compound

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials include tert-butyl and chlorophenyl derivatives, which undergo condensation reactions followed by hydrazine treatment to form the target compound. The synthetic route is crucial as it influences the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine have shown selective cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in melanoma cells, suggesting their potential as novel chemotherapeutic agents.

  • Case Study : A derivative exhibited a 4.9-fold increase in cytotoxicity against human melanoma (VMM917) cells compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin content, indicating a multifaceted approach to combating cancer .

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

  • Research Findings : A study highlighted that similar compounds showed broad-spectrum antimicrobial activity, making them candidates for further development in treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, pyrazolo[1,5-a]pyrimidines have been investigated for anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing therapeutic potential in inflammatory diseases.

The biological activity of 5-tert-butyl-3-(4-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.
  • Cell Cycle Arrest : As observed in melanoma studies, these compounds can halt the cell cycle at specific phases, preventing further replication of cancerous cells.

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessMechanism
Anticancer5-Tert-butyl...High (selective)Induces apoptosis
AntimicrobialSimilar DerivativeModerateDisrupts cell membranes
Anti-inflammatoryPyrazolo DerivativeSignificantInhibits COX-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.